An In-depth Technical Guide to Methyl 2-cyanobenzoate
An In-depth Technical Guide to Methyl 2-cyanobenzoate
CAS Number: 6587-24-2
This technical guide provides a comprehensive overview of Methyl 2-cyanobenzoate, a key chemical intermediate in the pharmaceutical and fine chemical industries. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its synthesis, properties, and applications, with a focus on its role in the development of novel therapeutics.
Chemical and Physical Properties
Methyl 2-cyanobenzoate is a benzoate ester characterized by the presence of a nitrile group at the ortho position to the methoxycarbonyl group. This unique substitution pattern imparts specific reactivity, making it a valuable building block in organic synthesis.
| Property | Value | Reference |
| CAS Number | 6587-24-2 | [1] |
| Molecular Formula | C₉H₇NO₂ | [1] |
| Molecular Weight | 161.16 g/mol | [1] |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 52-54 °C | |
| Boiling Point | 285.6 °C at 760 mmHg | |
| Solubility | Soluble in common organic solvents such as methanol, ethanol, and dichloromethane. |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of Methyl 2-cyanobenzoate.
| Technique | Key Data |
| ¹H NMR | Spectral data is available and consistent with the structure. |
| ¹³C NMR | Spectral data is available and consistent with the structure. |
| IR (Infrared) | Characteristic peaks for C≡N (nitrile) and C=O (ester) functional groups are observed. |
| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight is observed. |
Experimental Protocols: Synthesis of Methyl 2-cyanobenzoate
Two primary synthetic routes for the preparation of Methyl 2-cyanobenzoate are the Fischer esterification of 2-cyanobenzoic acid and the Sandmeyer reaction of methyl anthranilate.
Fischer Esterification of 2-Cyanobenzoic Acid
This method involves the acid-catalyzed esterification of 2-cyanobenzoic acid with methanol.
Reaction Scheme:
Experimental Protocol:
-
Reaction Setup: In a round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-cyanobenzoic acid in an excess of methanol.[2][3][4]
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the solution.[2][3][4]
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[5]
-
Work-up: After completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.
-
Extraction: Dissolve the residue in an organic solvent like diethyl ether or dichloromethane and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acidic catalyst. Subsequently, wash with brine.[5]
-
Drying and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. Further purification can be achieved by recrystallization or column chromatography to yield pure Methyl 2-cyanobenzoate.[5]
Sandmeyer Reaction of Methyl Anthranilate
This route involves the diazotization of methyl anthranilate followed by cyanation.
Workflow Diagram:
Experimental Protocol:
-
Diazotization: Dissolve methyl anthranilate in a cooled aqueous solution of hydrochloric acid (0-5 °C).[1] To this solution, add a cold aqueous solution of sodium nitrite dropwise while maintaining the temperature below 5 °C. Stir the mixture for a short period to ensure complete formation of the diazonium salt.[1]
-
Cyanation: In a separate flask, prepare a solution of copper(I) cyanide in aqueous sodium or potassium cyanide. Add the freshly prepared cold diazonium salt solution to the cyanide solution in a dropwise manner, controlling the rate of addition to manage the evolution of nitrogen gas.
-
Work-up and Isolation: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently to ensure complete decomposition of the diazonium salt. The product, Methyl 2-cyanobenzoate, can then be extracted with an organic solvent.
-
Purification: The organic extracts are combined, washed, dried, and the solvent is evaporated. The crude product is then purified by vacuum distillation or recrystallization.
Applications in Drug Development
Methyl 2-cyanobenzoate serves as a crucial intermediate in the synthesis of various pharmaceutical compounds, particularly those containing the phthalazinone scaffold. Phthalazinone derivatives are known to exhibit a wide range of biological activities, including anticancer properties.[6][7]
Precursor to Phthalazinone-Based Anticancer Agents
The phthalazinone core is a key pharmacophore in several targeted cancer therapies.[6][7] Methyl 2-cyanobenzoate can be a starting material for the synthesis of substituted 2-acetylbenzoic acids, which are direct precursors to phthalazinones.[8]
General Synthetic Pathway to Phthalazinones:
Potential Intermediate in the Synthesis of PARP Inhibitors
Poly(ADP-ribose) polymerase (PARP) inhibitors are a class of targeted cancer therapies effective in tumors with deficiencies in DNA repair mechanisms, such as those with BRCA1/2 mutations.[8][9] The phthalazinone core is present in several potent PARP inhibitors, including Talazoparib.[10][11] While the exact commercial synthesis of Talazoparib may be proprietary, the general synthetic strategies for related compounds suggest that a derivative of 2-cyanobenzoic acid is a likely starting material for the construction of the core phthalazinone structure.[10][11]
PARP Inhibition Signaling Pathway:
The mechanism of action of PARP inhibitors like Talazoparib is based on the concept of synthetic lethality.[9]
In cancer cells with BRCA1 or BRCA2 mutations, the homologous recombination (HR) pathway for repairing double-strand DNA breaks is deficient.[9] These cells become heavily reliant on the PARP-mediated base excision repair (BER) pathway to repair single-strand breaks.[8][9] When a PARP inhibitor like Talazoparib is introduced, the BER pathway is blocked. Unrepaired single-strand breaks accumulate and are converted into double-strand breaks during DNA replication.[8] The inability of the BRCA-deficient cancer cells to repair these double-strand breaks leads to genomic instability and ultimately, cell death.[9]
Conclusion
Methyl 2-cyanobenzoate is a versatile and valuable chemical intermediate with the CAS number 6587-24-2. Its synthesis can be reliably achieved through established methods such as Fischer esterification and the Sandmeyer reaction. Its primary importance in drug development lies in its role as a precursor to the phthalazinone scaffold, a core component of several targeted anticancer agents, including potent PARP inhibitors. The information provided in this guide is intended to support researchers and scientists in the effective utilization of Methyl 2-cyanobenzoate in their synthetic and drug discovery endeavors.
References
- 1. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]
- 3. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]
- 4. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]
- 5. personal.tcu.edu [personal.tcu.edu]
- 6. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Role of Akt Activation in PARP Inhibitor Resistance in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What are PARP inhibitors and how do they work? [synapse.patsnap.com]
- 9. Molecular Pathways: Targeting PARP in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. US9708319B1 - Synthesis of PARP inhibitor talazoparib - Google Patents [patents.google.com]
